5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
The compound 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS: 1037293-48-3, Molecular Formula: C30H28ClN5O2S) is a fused heterocyclic molecule featuring an imidazo[1,2-c]quinazolin-3-one core substituted with a 4-chlorobenzylsulfanyl group at position 5 and a methyl group at position 2 .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-17(23)22-16(20-11)14-4-2-3-5-15(14)21-18(22)24-10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHOUZISGDHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves the reaction of 2-methylimidazo[1,2-c]quinazolin-3(2H)-one with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various derivatives to study their chemical properties and reactivity.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one
- Structure: Shares a 4-chlorophenyl group but differs in ring fusion (imidazo[1,5-a]quinazolinone vs. imidazo[1,2-c]quinazolinone) and hydrogenation state (dihydro vs. fully aromatic core) .
- Activity : Demonstrated µ-opioid receptor (µOR) binding affinity comparable to morphine in docking studies, with a docking score of −8.6 kcal/mol versus morphine’s −8.9 kcal/mol. Predicted blood-brain barrier (BBB) permeability and drug-likeness were favorable .
5-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
- Structure : Substitutes the 4-chlorophenyl group with a 2-chloro-6-fluorophenyl moiety, introducing steric and electronic variations .
- Impact: Fluorine’s electronegativity may alter solubility (logP) and binding kinetics. No direct bioactivity data reported, but fluorinated analogs often show enhanced metabolic stability .
Substituent Modifications
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2H,3H-imidazo[1,2-c]quinazolin-2-one
- Structure: Incorporates a 3,4-dichlorophenyl group and methoxy substituents on the quinazolinone core .
- Impact : Dichlorination increases lipophilicity (predicted logP: ~3.5 vs. ~2.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility.
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound aligns with trends in and , where chloro substituents enhanced antifungal and CNS activity.
- Sulfur Linkage : The sulfanyl group may facilitate hydrogen bonding or disulfide interactions in biological systems, a feature shared with antifungal acyl-hydrazones ().
Q & A
Basic Research Questions
Q. What experimental methods are used to confirm the molecular structure of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-methyl-2H,3H-imidazo[1,2-c]quinazolin-3-one?
- Methodological Answer: Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for mapping proton and carbon environments, high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula, and X-ray crystallography (if crystalline) for absolute configuration. For example, analogous imidazoquinazoline derivatives were characterized using 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic systems . Infrared (IR) spectroscopy can validate functional groups like the sulfanyl moiety .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer: Yield optimization involves Design of Experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading. For instance, cyclization steps in imidazoquinazoline synthesis are sensitive to anhydrous conditions (e.g., DMF under nitrogen) and stoichiometric ratios of reagents like thiourea derivatives. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR helps identify intermediates and adjust reaction times . Statistical tools like response surface methodology (RSM) can model interactions between variables .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer: Contradictions often arise from assay variability or off-target effects. Orthogonal validation is critical:
- In vitro: Replicate assays across independent labs (e.g., kinase inhibition vs. cytotoxicity in MTT assays).
- In silico: Molecular docking (e.g., AutoDock Vina) to compare binding poses with structurally related targets, ensuring computational models align with experimental IC₅₀ values .
- Structural analogs: Synthesize derivatives to isolate pharmacophores (e.g., modifying the 4-chlorophenyl group) and correlate structure-activity relationships (SAR) .
Q. How can researchers identify the primary biological targets of this compound in complex cellular systems?
- Methodological Answer: Use chemoproteomics approaches:
- Affinity chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification.
- Thermal proteome profiling (TPP): Monitor protein thermal stability shifts upon compound binding via mass spectrometry.
- Surface plasmon resonance (SPR): Validate direct interactions with purified recombinant proteins (e.g., kinases or GPCRs implicated in cancer pathways) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer: Develop a validated LC-MS/MS protocol :
- Sample preparation: Protein precipitation (acetonitrile) or solid-phase extraction (SPE) to isolate the compound from plasma/tissue homogenates.
- Chromatography: Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites.
- Quantitation: Use deuterated internal standards (e.g., D₃-labeled analog) to correct for matrix effects. Validate per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
